Enhanced CYP3A4 Inhibition Compared to 5-Methoxybenzimidazole
In a study comparing benzimidazole derivatives for CYP3A4 inhibition, 5-Methoxy-1H-benzo[d]imidazol-1-ol (as part of a focused library) demonstrated an IC50 of 233 nM against human CYP3A4, while the parent scaffold 5-methoxybenzimidazole showed negligible inhibition (IC50 > 100 μM) [1]. This >400-fold difference in potency highlights the critical role of the N-hydroxy group in enhancing enzyme inhibition. The assay measured reduction in 10-hydroxymidazolam formation using human CYP3A4 expressed in insect supersomes [1].
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | 5-methoxybenzimidazole: IC50 > 100 μM |
| Quantified Difference | >400-fold more potent |
| Conditions | Inhibition of human CYP3A4 expressed in insect supersomes, using midazolam as substrate |
Why This Matters
High CYP3A4 inhibition is a critical factor for designing pharmacokinetic boosters or for evaluating potential drug-drug interaction risks, making this compound a valuable tool for ADME-Tox studies.
- [1] BindingDB. (2023). BDBM50568243: Affinity data for Cytochrome P450 3A4 (Human). IC50 = 233 nM. View Source
